REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][C:7]([O:14][CH:15]([CH3:17])[CH3:16])=[CH:6][C:5]=1[C:18]([O:20]C)=O)#[N:2].[BH4-].[Na+].[NH4+].[Cl-].O>CO.O.O.O.O.O.O.[Co](Cl)Cl.CCOC(C)=O>[O:20]=[C:18]1[C:5]2[CH:6]=[C:7]([O:14][CH:15]([CH3:17])[CH3:16])[CH:8]=[C:9]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[CH2:3][CH2:1][NH:2]1 |f:1.2,3.4,7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=C(C=C(C=C1C(=O)OC)OC(C)C)C(=O)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
catalyst
|
Smiles
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O.O.O.O.O.O.[Co](Cl)Cl
|
Name
|
|
Quantity
|
853 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
WAIT
|
Details
|
to sit at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The residual solids were filtered
|
Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (1×50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (0-60%, EtOAc/heptanes)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NCCC=2C(=CC(=CC12)OC(C)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 644 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |